![molecular formula C21H18FN3O2S2 B2383111 (Z)-ethyl 2-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate CAS No. 840485-07-6](/img/structure/B2383111.png)
(Z)-ethyl 2-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate
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Description
(Z)-ethyl 2-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H18FN3O2S2 and its molecular weight is 427.51. The purity is usually 95%.
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Scientific Research Applications
Photocatalysis and Fluorescence Imaging
The compound’s unique structure, combining a thiazole ring with a vinyl group, makes it an excellent candidate for photocatalytic applications. Researchers have explored its potential as a photosensitizer in photoredox reactions, where it absorbs light and transfers energy to other molecules, initiating chemical transformations . Additionally, its fluorescence properties allow for bioimaging and tracking cellular processes.
Anticancer Agents
The presence of the thiazole moiety and the cyano group suggests potential antitumor activity. Researchers have investigated its cytotoxic effects against cancer cell lines, particularly due to its ability to interfere with cellular processes or inhibit specific enzymes . Further studies are needed to explore its mechanism of action and optimize its efficacy.
PPAR Agonists
The compound’s ethyl ester group and thiazole ring configuration resemble known PPAR (peroxisome proliferator-activated receptor) agonists. PPARs play crucial roles in lipid metabolism, inflammation, and glucose homeostasis. Investigating its binding affinity and activation of PPAR isoforms (α, γ, and δ) could lead to potential therapeutic applications in metabolic disorders and cardiovascular diseases .
HIV-1 Protease Inhibitors
Given its structural resemblance to known HIV-1 protease inhibitors, this compound might exhibit antiviral activity. Researchers have explored similar analogs for their ability to inhibit viral proteases, essential for viral replication. Further studies could assess its potency, selectivity, and safety profile .
Pyrano[2,3-d]pyrimidine Derivatives
By reacting this compound with various reagents, it can serve as a precursor for synthesizing pyrano[2,3-d]pyrimidine derivatives. These scaffolds have diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Researchers have successfully obtained new derivatives, expanding the chemical space for drug discovery .
Crystal Engineering and Supramolecular Chemistry
The crystal structure analysis of this compound reveals interesting hydrogen bonding interactions (N–H···N, N–H···O, C–H···F, and C–H···π). Researchers in crystal engineering and supramolecular chemistry can explore its packing arrangements, intermolecular forces, and crystal lattice properties. Such insights contribute to designing novel materials with tailored properties .
properties
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S2/c1-4-27-21(26)18-12(2)13(3)29-20(18)24-10-15(9-23)19-25-17(11-28-19)14-5-7-16(22)8-6-14/h5-8,10-11,24H,4H2,1-3H3/b15-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIMNXYFUSFIEF-GDNBJRDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate |
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